molecular formula C16H24ClN3O B2432732 N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride CAS No. 1215502-60-5

N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride

Cat. No.: B2432732
CAS No.: 1215502-60-5
M. Wt: 309.84
InChI Key: RPJCRPRUWLUKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.

    Acylation: The alkylated benzimidazole is further reacted with bromoacetyl chloride to introduce the acetamide group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, sulfonyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a benzimidazole structure.

    Omeprazole: An antiulcer drug containing a benzimidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with a benzimidazole moiety.

Uniqueness

N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group and acetamide moiety contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c1-3-4-7-12-19-15-9-6-5-8-14(15)18-16(19)10-11-17-13(2)20;/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJCRPRUWLUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.